H-Tz-PEG4-TFP: Technical Guide to Structure and Bioconjugation
H-Tz-PEG4-TFP: Technical Guide to Structure and Bioconjugation
This technical guide details the chemical structure, properties, and application protocols for H-Tz-PEG4-TFP , a high-performance heterobifunctional linker used in bioconjugation.
Executive Summary
H-Tz-PEG4-TFP is a third-generation bioorthogonal crosslinker designed for ultra-fast "Click Chemistry" applications. It combines a Hydrogen-substituted Tetrazine (H-Tz) moiety with a Tetrafluorophenyl (TFP) ester, linked by a hydrophilic PEG4 spacer.
This molecule represents a significant upgrade over standard NHS-ester reagents. The TFP ester offers superior hydrolytic stability compared to NHS esters, ensuring higher conjugation efficiency to primary amines (lysines).[1] The H-Tetrazine moiety provides the fastest possible kinetics in the Inverse Electron Demand Diels-Alder (IEDDA) reaction with Trans-cyclooctene (TCO), significantly outperforming Methyl-Tetrazine variants in reaction speed, albeit with lower thermal stability.
Chemical Identity & Properties
Nomenclature and Structure[2]
-
Common Name: H-Tetrazine-PEG4-TFP Ester
-
Functional Class: Heterobifunctional Crosslinker (Amine-to-TCO reactive)
-
Reactivity:
-
Side A (TFP): Reacts with primary amines (
) to form stable amide bonds. -
Side B (H-Tz): Reacts with TCO via IEDDA to form a dihydropyridazine linkage.
-
Physicochemical Data
Note: Molecular Weight (MW) is calculated based on the standard phenyl-ether scaffold used in commercial "Tetrazine-PEG4" variants. Exact values may vary slightly by vendor synthesis routes (e.g., amide vs. ether linkages).
| Property | Value | Notes |
| Molecular Formula | Estimated based on standard scaffold. | |
| Molecular Weight | ~570.5 Da | ~51 Da heavier than NHS analog. |
| Appearance | Pink to Red Solid/Oil | Color derived from the Tetrazine chromophore. |
| Solubility | DMSO, DMF, MeOH | Limited solubility in pure water; requires co-solvent. |
| Storage | -20°C (Desiccated) | H-Tz is sensitive to degradation over time. |
| Hydrolytic Stability | High (pH 7-9) | TFP ester |
Structural Diagram (Graphviz)
Mechanism of Action
The TFP Advantage (vs. NHS)
While N-hydroxysuccinimide (NHS) esters are the industry standard, they suffer from rapid hydrolysis in aqueous buffers (half-life in minutes at pH 8.0). 2,3,5,6-Tetrafluorophenyl (TFP) esters are significantly more hydrophobic and resistant to spontaneous hydrolysis while maintaining high reactivity toward amines.[1]
-
Benefit: Allows for lower molar equivalents of the linker during conjugation, preserving protein function and reducing cost.
-
Chemistry: Nucleophilic attack by the primary amine (Lysine
-amino) displaces the TFP group, forming a stable amide bond.
H-Tetrazine vs. Methyl-Tetrazine
The "H" in H-Tz denotes a hydrogen atom at the 6-position of the tetrazine ring (monosubstituted), as opposed to a methyl group.
-
H-Tetrazine: Extremely fast kinetics (
with TCO). Ideal for low-concentration targets or live-cell imaging.[2] Trade-off: Lower thermal stability. -
Methyl-Tetrazine: Slower kinetics (
). Higher stability.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Experimental Protocols
Protocol A: Conjugation to Antibody (Lysine Labeling)
Objective: Label an IgG antibody with H-Tz-PEG4-TFP.
Materials:
-
IgG Antibody (1 mg/mL in PBS, pH 7.4, amine-free).
-
H-Tz-PEG4-TFP (10 mM stock in anhydrous DMSO).
-
Desalting Column (e.g., Zeba Spin, 7K MWCO).
Step-by-Step Workflow:
-
Buffer Exchange: Ensure antibody is in a buffer free of primary amines (No Tris, Glycine). PBS pH 7.4 or Borate pH 8.5 are ideal.
-
Calculations: Calculate the volume of linker needed for a 10-20 molar excess.
-
Example: For 100
L of IgG (1 mg/mL, ~6.7 M), use ~134 M linker final concentration.
-
-
Reaction: Add the H-Tz-PEG4-TFP stock to the antibody solution.
-
Critical: Keep DMSO concentration < 10% to prevent protein denaturation.
-
-
Incubation: Incubate for 60 minutes at Room Temperature or 4 hours at 4°C.
-
Note: TFP esters react efficiently at neutral pH, unlike NHS which often requires pH > 8.0.
-
-
Purification: Remove excess unreacted linker using a desalting column equilibrated with PBS.
-
Validation: Measure Absorbance at 280 nm (Protein) and 520 nm (Tetrazine). Calculate Degree of Labeling (DOL).
-
(IgG)
-
(Tetrazine)
(Verify specific batch extinction coefficient).
-
(IgG)
Protocol B: IEDDA "Click" Reaction
Objective: React H-Tz-labeled antibody with TCO-modified target.
-
Mix: Combine the H-Tz-labeled molecule with the TCO-labeled partner.
-
Ratio: Use a slight excess (1.2x) of the cheaper reagent if quantitative yield is required.
-
Time: Reaction is diffusion-controlled and typically complete within 1-5 minutes at concentrations > 1
M. -
Output: Nitrogen gas (
) is released as the only byproduct.
Reaction Pathway Diagram
Troubleshooting & Storage
| Issue | Probable Cause | Solution |
| Low Conjugation Yield | Hydrolysis of TFP ester | Ensure DMSO stock is anhydrous. Avoid storing diluted linker. |
| Precipitation | High DMSO / Hydrophobicity | Limit DMSO < 10%. The PEG4 spacer helps, but high loading can induce aggregation. |
| Loss of Reactivity (Tz) | Degradation of H-Tz | H-Tetrazines degrade in light/heat. Store at -20°C in dark. Pink color fading indicates degradation. |
| Buffer Incompatibility | Primary amines in buffer | Ensure removal of Tris, Glycine, or BSA before reaction. |
References
-
National Institutes of Health (PMC). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Retrieved from [Link]
-
Click Chemistry Tools. Methyltetrazine-PEG4-NHS Ester Specifications (Analog Reference). Retrieved from [Link]
